molecular formula C6H10ClNO B2918298 3-Ethynylpyrrolidin-3-ol hydrochloride CAS No. 1461708-52-0

3-Ethynylpyrrolidin-3-ol hydrochloride

Cat. No.: B2918298
CAS No.: 1461708-52-0
M. Wt: 147.6
InChI Key: OYISZDHGCGMTLE-UHFFFAOYSA-N
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Description

3-Ethynylpyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a primary amine with a diol in the presence of a catalyst such as a Cp*Ir complex . This method allows for the formation of the pyrrolidine ring with good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl or ethylene derivatives.

    Substitution: Formation of alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 3-Ethynylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the synthesis of fine chemicals and intermediates. Its reactivity and functional groups make it valuable in the production of complex molecules .

Mechanism of Action

The mechanism of action of 3-ethynylpyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl and hydroxyl groups can form hydrogen bonds or participate in covalent interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both ethynyl and hydroxyl groups on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

3-ethynylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-2-6(8)3-4-7-5-6;/h1,7-8H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYISZDHGCGMTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-52-0
Record name 3-ethynylpyrrolidin-3-ol hydrochloride
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